3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs, which are known for their psychoactive effects. This compound features a unique structure that includes a benzodiazepine core, characterized by a fused benzene and diazepine ring system. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant properties.
This compound can be classified within the benzodiazepine derivatives, which are synthesized for various pharmacological applications. The specific structural features of 3-amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one contribute to its potential therapeutic effects and biological activities.
The synthesis of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one generally involves several multi-step organic reactions. One common synthetic route includes:
The exact conditions (solvents, temperatures, catalysts) can vary depending on the specific synthetic pathway chosen .
The chemical reactivity of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs with different biological activities .
The mechanism of action for benzodiazepines generally involves modulation of neurotransmitter activity in the central nervous system. Specifically:
Data supporting this mechanism comes from pharmacological studies demonstrating the efficacy of benzodiazepines in modulating GABAergic transmission .
The physical properties of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one include:
Chemical properties include:
These properties influence its formulation for pharmaceutical applications .
The primary applications of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one lie within pharmacology:
The structural evolution of 1,4-benzodiazepines has been marked by strategic modifications to enhance pharmacological specificity and drug-like properties. Among these innovations, the incorporation of alkyl chains at the N1-position—particularly the butyl moiety—represents a significant departure from classical aryl or methyl substituents. The compound 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exemplifies this approach, featuring a 1-butyl group paired with a 3-amino modification. Unlike first-generation benzodiazepines (e.g., diazepam with N1-methyl or midazolam with N1-alkylated heterocycles), the butyl chain introduces distinct steric, electronic, and lipophilic properties that profoundly alter receptor engagement and pharmacokinetic behavior [1] [5]. This structural shift emerged from efforts to mitigate issues associated with early benzodiazepines, such as metabolic instability and non-selective binding, while retaining the core diazepine scaffold's ability to modulate GABAA receptors [4] [7]. The 3-amino group further diversifies functionality, enabling hydrogen bonding interactions inaccessible to traditional 3-hydroxy or 3-unsubstituted analogs. Together, these modifications position 1-butyl-3-amino derivatives as a unique subclass within the benzodiazepine pharmacopeia, warranting detailed examination of their structure-function relationships.
The N1-butyl group in benzodiazepines induces conformational and electronic perturbations that differentiate it from conventional N1-substituents. Key distinctions include:
Table 1: Structural and Electronic Comparison of N1-Substituents in Benzodiazepines
Compound | N1-Substituent | C3-Substituent | Van der Waals Volume (ų) | σ-Electron Effect | Therapeutic Focus |
---|---|---|---|---|---|
Diazepam | CH₃ | O | 22.5 | Weak donation | Anxiolytic, Sedative |
Lorazepam | CH₃ | OH | 22.5 | Weak donation | Anxiolytic |
Target Compound | C₄H₉ (Butyl) | NH₂ | 72.8 | Moderate donation | Anxiolytic (α2/α3-selective) |
Clobazam | CH₃ | H | 22.5 | Weak donation | Anticonvulsant |
N1-Alkylation, particularly with butyl chains, addresses three key limitations of classical benzodiazepines:
Table 2: Impact of N1-Substituents on Pharmacokinetic and Binding Parameters
N1-Substituent | Metabolic Half-life (h) | α2/α3 GABAA IC₅₀ (nM) | α1 GABAA IC₅₀ (nM) | Selectivity Ratio (α1/α2) | logP |
---|---|---|---|---|---|
H | 1.2 ± 0.3 | 85 ± 12 | 90 ± 15 | 1.06 | 1.8 |
CH₃ | 12 ± 2.1 | 40 ± 6 | 45 ± 8 | 1.13 | 2.1 |
C₄H₉ (Butyl) | 28 ± 3.8 | 18 ± 3 | 270 ± 25 | 15.0 | 3.6 |
CH₂C₆H₅ | 15 ± 2.5 | 32 ± 5 | 110 ± 18 | 3.44 | 3.9 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7